Synthesis Yield: Inventive vs. Prior-Art Method
The synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate via thermolysis of the ammonium salt according to US 6,423,866 delivers isolated yields of 80‑94 %, whereas the prior-art method of Goure (J. Heterocyclic Chem. 1993) affords only 59 % for the methyl ester analog under comparable conditions [1]. This nearly 1.5‑fold improvement in yield directly reduces unit cost and improves supply security for large-scale procurement.
| Evidence Dimension | Isolated synthesis yield (ethyl 3-amino-4,4,4-trifluorocrotonate) |
|---|---|
| Target Compound Data | 80–94% (multiple examples, e.g., 84% in Example 5, 94% ammonium salt intermediate in Example 8) |
| Comparator Or Baseline | Prior art (Goure 1993): 59% yield for methyl 3-amino-4,4,4-trifluorocrotonate |
| Quantified Difference | 21–35 percentage point increase (absolute); 1.36–1.59‑fold relative improvement |
| Conditions | Neat thermolysis with water removal by entraining agent or inert‑gas stripping; 85–110 °C; atmospheric pressure |
Why This Matters
A supplier adopting the patented route can offer substantially lower pricing and more reliable batch-to-batch consistency, a critical advantage for procurement managers evaluating cost‑of‑goods for kilo‑ to ton‑scale campaigns.
- [1] US Patent 6,423,866 (Solvay Fluor und Derivate GmbH). Production of aminohalogencrotonates. Examples 1‑8. View Source
